Cas no 2310154-75-5 (3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine)

3-(Difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine is a specialized sulfonamide derivative featuring an azetidine core with a difluoromethyl substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, which may enhance binding affinity and metabolic stability. The presence of the difluoromethyl group can influence electronic and steric characteristics, potentially improving bioactivity. The 3,5-dimethylbenzenesulfonyl moiety contributes to increased lipophilicity and may facilitate interactions with biological targets. This compound is suitable for applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize pharmacological or agrochemical performance.
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine structure
2310154-75-5 structure
商品名:3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
CAS番号:2310154-75-5
MF:C12H15F2NO2S
メガワット:275.314809083939
CID:5339770

3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine 化学的及び物理的性質

名前と識別子

    • 3-(difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine
    • 3-(difluoromethyl)-1-(3,5-dimethylphenyl)sulfonylazetidine
    • 3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
    • インチ: 1S/C12H15F2NO2S/c1-8-3-9(2)5-11(4-8)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
    • InChIKey: GRMMTJJQKJIKET-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C)C=C(C)C=1)(N1CC(C(F)F)C1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 377
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 45.8

3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6554-5777-5mg
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
5mg
$103.5 2023-09-08
Life Chemicals
F6554-5777-20μmol
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6554-5777-4mg
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
4mg
$99.0 2023-09-08
Life Chemicals
F6554-5777-30mg
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
30mg
$178.5 2023-09-08
Life Chemicals
F6554-5777-2μmol
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6554-5777-10mg
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
10mg
$118.5 2023-09-08
Life Chemicals
F6554-5777-75mg
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
75mg
$312.0 2023-09-08
Life Chemicals
F6554-5777-3mg
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
3mg
$94.5 2023-09-08
Life Chemicals
F6554-5777-5μmol
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
5μmol
$94.5 2023-09-08
Life Chemicals
F6554-5777-10μmol
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
2310154-75-5
10μmol
$103.5 2023-09-08

3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine 関連文献

3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidineに関する追加情報

3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine (CAS No. 2310154-75-5)

The compound 3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine, identified by the CAS registry number 2310154-75-5, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a difluoromethyl group and a 3,5-dimethylbenzenesulfonyl substituent introduces unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial studies.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. Researchers have employed various strategies, including transition-metal-catalyzed coupling reactions and multi-component synthesis, to efficiently synthesize this compound. The incorporation of the difluoromethyl group has been shown to enhance the stability and reactivity of the azetidine ring, while the 3,5-dimethylbenzenesulfonyl moiety contributes to its solubility and bioavailability. These properties make it a promising candidate for applications in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

In terms of structural analysis, computational chemistry techniques such as density functional theory (DFT) have been utilized to investigate the electronic structure and conformational preferences of this compound. These studies reveal that the molecule adopts a chair-like conformation due to the steric hindrance between the bulky substituents. Additionally, the fluorine atoms in the difluoromethyl group exhibit strong electron-withdrawing effects, which influence the reactivity of the molecule in various chemical transformations.

Recent research has also focused on the biological activity of this compound. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. Furthermore, preliminary pharmacokinetic studies suggest that it has favorable absorption and distribution properties, making it a viable candidate for further preclinical testing. These findings underscore its potential role in developing innovative treatments for conditions such as inflammation and neurodegenerative diseases.

The synthesis and characterization of 3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine represent a significant milestone in organic chemistry. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing both fundamental research and applied sciences. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in shaping future developments in chemical biology and medicinal chemistry.

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